2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one
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Overview
Description
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one typically involves the reaction of 2-chloropropane with 8-methoxyquinazolin-4(1H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropropan-2-yl)-8-hydroxyquinazolin-4(1H)-one
- 2-(2-Chloropropan-2-yl)-8-ethoxyquinazolin-4(1H)-one
- 2-(2-Chloropropan-2-yl)-8-methylquinazolin-4(1H)-one
Uniqueness
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
CAS No. |
76983-58-9 |
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Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
2-(2-chloropropan-2-yl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,13)11-14-9-7(10(16)15-11)5-4-6-8(9)17-3/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
NQQKYKSHAYVABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(C=CC=C2OC)C(=O)N1)Cl |
Origin of Product |
United States |
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